
AF488 Dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF488 Dbco is synthesized by conjugating Alexa Fluor 488, a sulfonated rhodamine dye, with dibenzocyclooctyne (Dbco). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the product’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
AF488 Dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and selective for azide-containing biomolecules .
Common Reagents and Conditions
The reaction conditions for SPAAC typically involve the use of aqueous buffers or organic solvents like DMSO. The reaction is carried out at room temperature, and the major product formed is a stable triazole linkage between the dye and the azide-containing biomolecule .
Applications De Recherche Scientifique
AF488 Dbco has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in live-cell imaging and tracking of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of biosensors and other analytical tools .
Mécanisme D'action
The mechanism of action of AF488 Dbco involves the bioorthogonal reaction between the dibenzocyclooctyne group and azide-containing biomolecules. This reaction forms a stable triazole linkage without the need for copper catalysis, making it suitable for use in living systems. The Alexa Fluor 488 dye provides bright and stable fluorescence, allowing for easy detection and imaging .
Comparaison Avec Des Composés Similaires
AF488 Dbco is unique due to its high reactivity and selectivity in copper-free click chemistry. Similar compounds include:
Alexa Fluor 488 Alkyne: Requires copper catalysis for click reactions.
Atto 488 Dbco: Another green fluorescent dye with similar properties but different spectral characteristics.
CF 488A Dbco: A comparable dye with slight variations in fluorescence intensity and stability
This compound stands out for its bright fluorescence, photostability, and compatibility with live-cell imaging, making it a preferred choice for many researchers .
Propriétés
Formule moléculaire |
C48H49N5O11S2 |
|---|---|
Poids moléculaire |
936.1 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3 |
Clé InChI |
YNCUGGHRNGNODY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





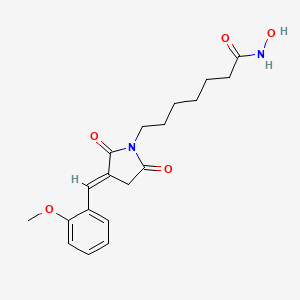
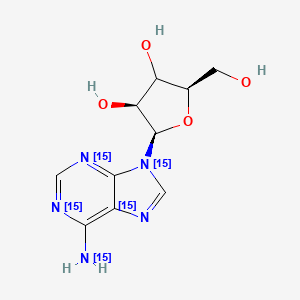

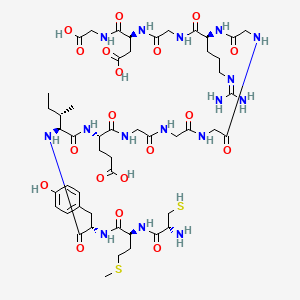
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
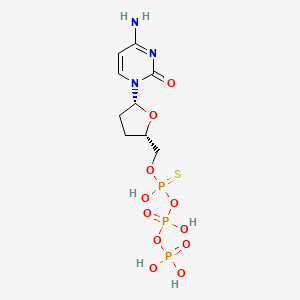
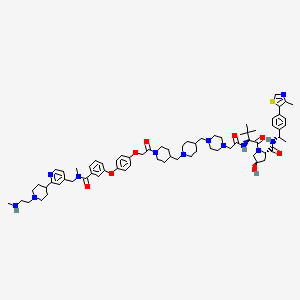
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
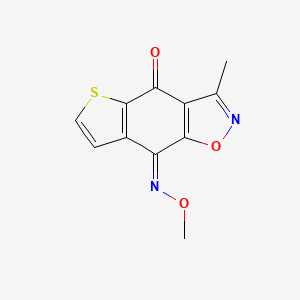
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
